molecular formula C18H19ClN2O B13799692 2-chloro-5-(5-pentan-2-yl-1,3-benzoxazol-2-yl)aniline

2-chloro-5-(5-pentan-2-yl-1,3-benzoxazol-2-yl)aniline

Cat. No.: B13799692
M. Wt: 314.8 g/mol
InChI Key: OHVCETYPKFZZFI-UHFFFAOYSA-N
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Description

2-chloro-5-(5-pentan-2-yl-1,3-benzoxazol-2-yl)aniline is an organic compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a chloro group and a pentan-2-yl substituent on the benzoxazole ring, as well as an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(5-pentan-2-yl-1,3-benzoxazol-2-yl)aniline typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Chloro Group: Chlorination of the benzoxazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(5-pentan-2-yl-1,3-benzoxazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

2-chloro-5-(5-pentan-2-yl-1,3-benzoxazol-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-5-(5-pentan-2-yl-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)aniline
  • 2-chloro-5-(5-ethyl-1,3-benzoxazol-2-yl)aniline
  • 2-chloro-5-(5-propyl-1,3-benzoxazol-2-yl)aniline

Uniqueness

2-chloro-5-(5-pentan-2-yl-1,3-benzoxazol-2-yl)aniline is unique due to the presence of the pentan-2-yl group, which may confer distinct physicochemical properties and biological activities compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity.

Properties

Molecular Formula

C18H19ClN2O

Molecular Weight

314.8 g/mol

IUPAC Name

2-chloro-5-(5-pentan-2-yl-1,3-benzoxazol-2-yl)aniline

InChI

InChI=1S/C18H19ClN2O/c1-3-4-11(2)12-6-8-17-16(10-12)21-18(22-17)13-5-7-14(19)15(20)9-13/h5-11H,3-4,20H2,1-2H3

InChI Key

OHVCETYPKFZZFI-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)N

Origin of Product

United States

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